

# Application Note: NMR Structural Characterization of N-Ethyl-2-(2-fluorophenoxy)ethanamine

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## Compound of Interest

**Compound Name:** *N-Ethyl-2-(2-fluorophenoxy)ethanamine*

**CAS No.:** 915920-96-6

**Cat. No.:** B3021350

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## Abstract & Scope

This application note details the structural elucidation of **N-Ethyl-2-(2-fluorophenoxy)ethanamine** (CAS: 915920-96-6) using multinuclear NMR spectroscopy (

H,

C,

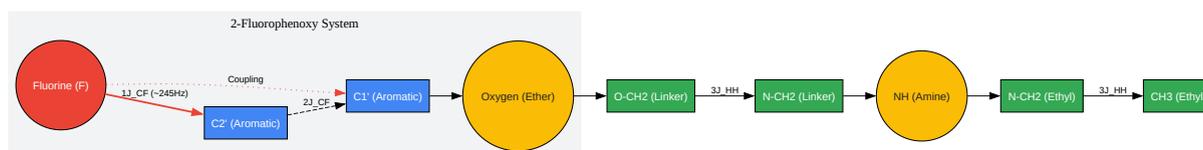
F). This compound represents a class of fluorinated phenoxyethylamines often utilized as pharmacophores in psychoactive drug discovery (e.g., haloperidol derivatives) and adrenergic receptor antagonists.

The presence of the ortho-fluorine substituent introduces significant spin-spin coupling complexities (J-coupling) that are diagnostic but often misinterpreted as impurities by inexperienced analysts. This guide provides a robust, self-validating protocol to distinguish these couplings from structural contaminants, focusing on the definitive assignment of the 2-fluorophenoxy moiety and the secondary amine linker.

## Chemical Structure & Connectivity Analysis[1]

Before acquisition, the connectivity must be mapped to anticipate coupling pathways. The fluorine atom (

F, spin 1/2, 100% abundance) acts as a "spy nucleus," splitting signals in both proton and carbon spectra.



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Figure 1: Connectivity and key coupling pathways. The

F nucleus exerts a strong coupling effect on the aromatic ring carbons and protons.

## Experimental Protocol

### Sample Preparation

The choice of solvent is critical for amine characterization.[1]

- Primary Solvent: Chloroform-d ( ).
  - Reasoning: Excellent solubility for the free base; provides clear separation of the aliphatic ethyl/ethylene signals.
  - Concentration: 10-15 mg in 0.6 mL (approx. 50-70 mM) for optimal C sensitivity.

- Alternative (for Salts): If the sample is the Hydrochloride (HCl) salt, use DMSO-d<sub>6</sub>.
- Note: In DMSO, the NH proton will appear as a broad singlet around 8-9 ppm and may show coupling to adjacent CH groups. The chemical shifts below assume the Free Base in

## Instrument Parameters (400 MHz or higher recommended)

- H NMR: Spectral width 12 ppm, 30° pulse, d1 = 2s, 16 scans.
- C{H} NMR: Spectral width 240 ppm, Power-gated decoupling, d1 = 2s, 1024 scans.
  - Critical: Ensure high digital resolution (min 64k points) to resolve C-F couplings.
- F NMR: Spectral width 200 ppm, centered at -120 ppm. Run both coupled and proton-decoupled if possible.
- 2D Experiments:
  - COSY: To trace the chain.
  - HSQC: To assign protonated carbons.
  - HMBC: To link the ether oxygen to the aromatic ring (C1').

## Results & Discussion: Structural Assignment

### H NMR Analysis (400 MHz, )

The proton spectrum is defined by the distinct aliphatic chain and the complex aromatic region.

Shift ( , ppm)	Mult.	Int.[1][2][3]	Assignment	Coupling ( , Hz)	Notes
6.90 - 7.15	m	4H	Ar-H (C3', C4', C5', C6')	Complex	Overlapping multiplets due to F and H coupling.
4.12	t	2H	O-CH -CH		Deshielded by Oxygen.
3.01	t	2H	O-CH -CH -N		Adjacent to Amine.
2.72	q	2H	N-CH -CH		Ethyl group methylene.
1.85	br s	1H	-NH-	-	Exchangeable; shift varies with conc./water.
1.13	t	3H	N-CH -CH		Terminal methyl.

Expert Insight: The aromatic region will not look like a standard mono-substituted benzene (2:2:1 pattern). The fluorine atom splits the ortho-proton (H3') and meta-proton (H4'/H6') significantly. Expect a complex "forest" of peaks. Do not integrate this as impurities.

## C NMR Analysis: The Fluorine Fingerprint

The

C spectrum is the most definitive tool for verification. The fluorine atom couples to carbons up to 4 bonds away, creating characteristic doublets.

Shift ( , ppm)	Mult.	(Hz)	Assignment	Structural Logic
153.5	d	~245	C2' (C-F)	Direct attachment. Huge splitting confirms F presence.
146.8	d	~11	C1' (C-O)	ipso-carbon. Split by ortho-F ( ).
124.4	d	~4	C5'	para-carbon. Small coupling ( ).
121.6	d	~7	C4'	meta-carbon. Medium coupling ( ).
116.2	d	~18	C3'	ortho-carbon. Large coupling ( ).
114.8	d	~0-2	C6'	Distant meta-carbon. Often a singlet.[4]
68.5	s	-	O-CH	Deshielded ether carbon.
48.8	s	-	N-CH -CH	Amine alpha-carbon.

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44.2	s	-	N-CH -CH	Ethyl alpha-carbon.
15.1	s	-	N-CH -CH	Methyl carbon.

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Self-Validating Check: Calculate the coupling constant for the peak at ~153.5 ppm. If the difference between the doublet peaks is not

Hz, the fluorine is not directly attached to the aromatic ring at that position.

## F NMR Analysis[3][6][7]

- Chemical Shift: -134.0 to -136.0 ppm (relative to ).
- Pattern:
  - Proton Coupled: Multiplet (dddd) due to coupling with H3', H4', H5', H6'.
  - Proton Decoupled: Singlet.[4]
- Diagnostic Value: A single sharp peak in the decoupled spectrum confirms a single fluorinated species. Additional peaks indicate regioisomers (e.g., 3-fluoro or 4-fluoro impurities) or starting material (2-fluorophenol).

## Troubleshooting & Common Pitfalls

### Issue 1: "Missing" Amine Proton

- Symptom: No integration for the NH proton at 1.85 ppm.
- Cause: Rapid chemical exchange with trace water in the solvent or broadening due to quadrupole moment of Nitrogen.
- Solution: Run the sample in dry DMSO-

or add a drop of

(peak will disappear, confirming assignment).

## Issue 2: Salt vs. Free Base Confusion

- Symptom: Aliphatic signals (N-CH<sub>2</sub>) appear at ~3.2-3.5 ppm instead of 2.7-3.0 ppm.
- Cause: The sample is the Hydrochloride salt. Protonation of the nitrogen deshields the adjacent carbons and protons.
- Action: Treat with weak base ( ) and extract into if free base shifts are required for comparison.

## Issue 3: Aromatic Integration Errors

- Symptom: Aromatic integration is < 4H or > 4H.
- Cause: The C satellites of the solvent (CHCl<sub>3</sub>) or spinning sidebands can overlap with the complex aromatic multiplet.
- Solution: Use C satellites decoupling or ensure proper phase correction. Verify integration using the clean O-CH<sub>2</sub> triplet (set to 2.00 H).

## References

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F-  
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## Sources

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